2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is 299.11575802 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Applications : Research demonstrates the synthesis of complex molecular structures such as dioxane-4,6-diones, which are derivatives of azulene and possess unique molecular polarization affecting their reactivity. These compounds are explored for their potential in electrophilic and radical reactions, showcasing the synthetic versatility of azulene derivatives and related molecular frameworks (Razus et al., 2009).
Molecular Structure Analysis : Studies on oxaspirocyclic compounds have elucidated their molecular structures through X-ray crystallography, providing insight into intra- and intermolecular interactions such as hydrogen bonds and π···π stacking. This research aids in understanding the structural dynamics and potential chemical reactivity of spirocyclic and dioxane compounds (Jiang & Zeng, 2016).
Pharmaceutical and Biological Activity
Antibacterial Activity : Novel polymeric biocides containing hydantoin derivatives have been synthesized and demonstrated significant antibacterial properties against Escherichia coli. These findings suggest potential applications of related compounds in developing antimicrobial materials (Sun & Sun, 2001).
Anticonvulsant Activity : Research into N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has shown that these compounds possess anticonvulsant properties. Modifications to their molecular structure can significantly impact their efficacy and neurotoxicity, highlighting the importance of structural analysis in drug development (Obniska, Kamiński, & Tatarczyńska, 2006).
Chemical Reactivity and Stability
- Reactivity and Stability Studies : Detailed computational and experimental studies on compounds like 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione provide insights into their molecular structure, chemical reactivity, and potential applications in treating diseases based on molecular docking studies (Ranjith et al., 2022).
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16-14-9-1-2-10(7-9)15(14)17(20)18(16)11-3-4-12-13(8-11)22-6-5-21-12/h3-4,8-10,14-15H,1-2,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCEILBTIOMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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